molecular formula C48F36O4Sn B1617085 Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane CAS No. 20824-46-8

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane

Cat. No.: B1617085
CAS No.: 20824-46-8
M. Wt: 1443.2 g/mol
InChI Key: ILGVUWHVFHXQDW-UHFFFAOYSA-N
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Description

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane is a chemical compound belonging to the organotin family. It is characterized by its complex molecular structure, which includes multiple fluorinated phenyl groups attached to a central tin atom.

Scientific Research Applications

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane are not clear from the available information . As with any chemical compound, appropriate safety measures should be taken when handling it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane typically involves the reaction of stannane precursors with fluorinated phenyl groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in the synthesis include organotin halides and fluorinated phenols .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Mechanism of Action

The mechanism of action of Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane involves its interaction with molecular targets through its fluorinated phenyl groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. The compound’s high fluorine content contributes to its stability and reactivity, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane is unique due to its multiple fluorinated phenyl groups, which enhance its chemical stability and reactivity. This makes it particularly useful in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

tetrakis[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C12F9O.Sn/c4*13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGVUWHVFHXQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)[Sn](C3=C(C(=C(C(=C3F)F)OC4=C(C(=C(C(=C4F)F)F)F)F)F)F)(C5=C(C(=C(C(=C5F)F)OC6=C(C(=C(C(=C6F)F)F)F)F)F)F)C7=C(C(=C(C(=C7F)F)OC8=C(C(=C(C(=C8F)F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48F36O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305020
Record name Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1443.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20824-46-8
Record name NSC168763
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrakis[[]2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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